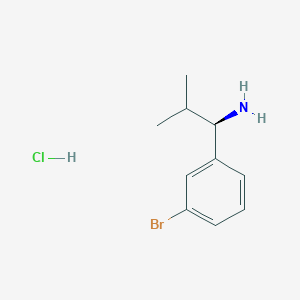

(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Description

(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine salt featuring a 3-bromophenyl group and a branched methylpropane backbone. The compound is cataloged in commercial databases (CAS: 134978-97-5) and is listed as a product by chemical suppliers such as Shanghai Jieshi Kai Biotechnology Co., Ltd. . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIZUXWSIIGBEV-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The target compound’s synthesis begins with the condensation of 3-bromophenylacetone (1-(3-bromophenyl)propan-1-one) with a primary amine, typically ammonium acetate, in 1,2-dichloroethane (DCE). The imine intermediate undergoes reduction by NaBH(OAc)₃, which selectively delivers hydride to the electrophilic carbon of the imine. The reaction proceeds at room temperature, achieving yields exceeding 80% with minimal byproducts.

Critical Parameters:

-

Solvent Choice: DCE enhances reaction rates compared to tetrahydrofuran (THF) due to superior solubility of intermediates.

-

Acidic Additives: Acetic acid (1–2 equiv) accelerates imine formation, particularly for ketone substrates.

-

Stereochemical Control: The (R)-configuration is induced via chiral auxiliaries or asymmetric catalysis, though specific protocols for this compound remain proprietary.

Nucleophilic Displacement with Thiourea

A patent-pending method (WO2005/92840) details the synthesis of 1-(3-bromophenyl)-2-methylpropan-2-amine, a structural analog, via thiourea-mediated displacement. While this route targets the 2-amine isomer, adaptations for the 1-amine derivative involve strategic substrate modification.

Reaction Protocol

-

Intermediate Synthesis:

N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide is refluxed with thiourea in ethanol-acetic acid, facilitating nucleophilic displacement of the chloride by the thiourea sulfur. -

Hydrolysis and Isolation:

Post-reflux, the mixture is basified with NaOH (1M), extracted with dichloromethane, and dried to yield the amine as a black oil (96% yield).

Adaptation for Target Compound:

Replacing the chloroacetamide precursor with a 1-chloro-2-methylpropan-1-amine derivative could direct substitution at the benzylic position, though stereochemical outcomes require rigorous optimization.

Chiral Resolution of Racemic Mixtures

Given the racemic nature of many amine syntheses, chiral resolution remains critical for obtaining enantiopure (R)-1-(3-bromophenyl)-2-methylpropan-1-amine.

Diastereomeric Salt Formation

Treatment of the racemic amine with a chiral resolving agent (e.g., L-tartaric acid) in ethanol induces selective crystallization of the (R)-enantiomer hydrochloride salt. This method, while reliable, often suffers from moderate yields (50–70%) and requires iterative recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine in organic solvents (e.g., toluene) preferentially acylates the (S)-enantiomer, leaving the (R)-amine unreacted. This approach, though underexplored for this compound, offers theoretical enantiomeric excess (ee) >90% with Pseudomonas fluorescens lipase.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt ensures stability and facilitates purification.

Protocol

The free amine is dissolved in anhydrous ethanol, and dry HCl gas is bubbled through the solution until precipitation completes. The product is filtered, washed with cold ethanol, and dried under vacuum to yield white crystalline solid (purity >95%).

Optimization Notes:

-

Solvent: Ethanol outperforms diethyl ether in minimizing oil formation.

-

Temperature: Maintaining 0–5°C during HCl addition prevents decomposition.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or alkoxide bases.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Chiral Auxiliaries :

(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride serves as a chiral auxiliary in asymmetric synthesis. Its chirality can influence the stereochemical outcome of reactions, making it valuable for producing enantiomerically pure compounds. This is particularly useful in synthesizing pharmaceuticals where specific stereochemistry is crucial for efficacy and safety.

Intermediate in Drug Development :

The compound has been utilized as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways .

Pharmacological Studies

Research indicates that this compound may interact with several biological targets, suggesting potential pharmacological applications. Preliminary studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of structurally related compounds, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Chiral Drug Synthesis

A research project focused on synthesizing chiral drugs utilized this compound as a chiral building block. The resulting compounds exhibited enhanced selectivity and potency compared to their racemic counterparts, showcasing the importance of chirality in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Similar brominated phenyl group | Different positioning of bromine affecting reactivity |

| 1-(3-Chlorophenyl)-2-methylpropan-1-amine | Contains chlorine instead of bromine | Potentially different biological activity |

| N,N-Dimethyl-2-bromoethanamine | A simpler bromoalkyl amine | Less complex structure but retains amine functionality |

The unique combination of a brominated phenyl group and an aliphatic amine structure in this compound imparts distinct chemical reactivity and biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to aromatic receptors, while the amine group can form hydrogen bonds with target molecules. This dual interaction enhances its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcones

The evidence highlights several halogenated chalcone derivatives synthesized and tested for cytotoxicity against MCF-7 breast cancer cells (Table 1). Notably, compounds with 3-bromophenyl substituents exhibit superior activity compared to 4-chloro analogs:

| Compound Name | Substituent (R) | IC50 (μg/mL) | Yield (%) |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (1) | 4-Cl | 1,484.75 | 87.03 |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (3) | 3-Br | 42.22 | 62.32 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)-prop-2-en-1-on (4) | 3-Br + 4-isopropyl | 22.41 | 55.32 |

Key Observations :

- The addition of a 4-isopropyl group in Compound 4 further improves potency (IC50 = 22.41 μg/mL), suggesting synergistic effects between halogenation and hydrophobic substituents .

- These findings imply that the position of halogenation (3-bromo vs. 4-chloro) critically influences bioactivity, likely due to steric or electronic interactions with cellular targets.

While (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride belongs to a distinct chemical class (amine vs. chalcone), its 3-bromoaryl moiety aligns with the pharmacophoric features of these active chalcones.

Bromophenyl-Containing Amines

Available data on related amines include:

- (R)-1-Bromo-3-phenylpropan-2-amine (CAS: Not specified): A structural analog with a bromoalkyl chain instead of a methyl group .

- (S)-tert-Butyl 1-(2-bromophenyl)ethylcarbamate (CAS: 375853-98-8): A protected amine with a 2-bromophenyl group, highlighting the role of stereochemistry and protective groups in synthesis .

Comparison Points :

- Salt Form : The hydrochloride salt of the target compound improves bioavailability compared to free bases or carbamate-protected analogs.

- Substituent Position : The 3-bromo substitution in the target compound contrasts with 2-bromo or 4-bromo isomers, which may alter receptor binding or metabolic stability.

Enantiomeric Considerations

The (R)-enantiomer of the target compound is specified, underscoring the importance of chirality in biological activity. discusses parameters for enantiomorph-polarity estimation, which are critical in crystallography and drug design.

Biological Activity

(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride, also referred to as a bromoaniline derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, pharmacokinetics, and interactions with biological targets, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHBrN·HCl

- Molecular Weight : Approximately 264.59 g/mol

- Physical State : Crystalline solid, soluble in water

The presence of the bromophenyl group allows for various interactions that can influence the compound's biological activity through mechanisms such as hydrogen bonding and π-π stacking .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chiral nature of the compound enables stereospecific interactions with biological receptors, which may enhance its pharmacological effects. The bromophenyl moiety contributes to the compound's ability to engage in diverse chemical interactions within biological systems .

1. Pharmacokinetics

Research indicates that compounds similar to this compound exhibit rapid absorption and distribution in biological systems. This characteristic is crucial for therapeutic applications, particularly in drug development .

2. Biological Activity

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria. For example, related compounds have shown significant minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Some derivatives of bromoaniline compounds have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique features of this compound that may influence its biological activity:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Similar brominated phenyl group | Different positioning of bromine affecting reactivity |

| 1-(3-Chlorophenyl)-2-methylpropan-1-amine | Contains chlorine instead of bromine | Potentially different biological activity |

| 1-(3-Iodophenyl)-2-methylpropan-1-amine | Iodine substitution alters electronic properties | May exhibit different pharmacological profiles |

| N,N-Dimethyl-2-bromoethanamine | A simpler bromoalkyl amine | Less complex structure but retains amine functionality |

The unique combination of a brominated phenyl group and an aliphatic amine structure in this compound may confer distinct chemical reactivity and biological activity compared to its analogs .

Case Study 1: Antimicrobial Activity

A study involving derivatives of bromoaniline demonstrated varying degrees of antimicrobial efficacy against several bacterial strains. The MIC values ranged from 20 to 70 µM, indicating moderate antibacterial properties that could be further optimized through structural modifications .

Case Study 2: Cytotoxicity Assessment

In vitro studies on related bromoaniline compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that modifications to the bromoaniline framework may enhance therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride, and how is stereochemical purity ensured?

The compound is synthesized via a one-pot method starting from allylic alcohols, which achieves high enantiomeric excess (ee) by leveraging chiral catalysts or resolving agents. Key steps include bromination of the phenyl ring and subsequent stereoselective amination. Enantiomeric purity is validated using polarimetry , chiral HPLC , or NMR spectroscopy with chiral shift reagents . For example, the reaction conditions (temperature, solvent, and catalyst loading) are optimized to minimize racemization during the amination step.

Q. How is the molecular structure of this compound characterized, and what techniques confirm its three-dimensional configuration?

The structure is confirmed via X-ray crystallography (using programs like SHELXL ), NMR (¹H/¹³C), and FT-IR spectroscopy . X-ray analysis resolves the stereochemistry at the chiral center, while NMR spectra (e.g., coupling constants and NOE effects) validate spatial arrangements. Computational methods (DFT or molecular docking) may supplement experimental data to correlate structure with biological activity .

Q. What are the critical physical and chemical properties relevant to handling and storage in research settings?

Key properties include:

Advanced Research Questions

Q. How do halogen substituents (e.g., bromine at the 3-position) influence the compound's reactivity and biological interactions?

The 3-bromophenyl group enhances electrophilic aromatic substitution reactivity and stabilizes π-π stacking with biological targets (e.g., neurotransmitter receptors). Bromine’s electron-withdrawing effect increases binding affinity to hydrophobic pockets in enzymes, as shown in docking studies. Comparative studies with fluorine or chlorine analogs reveal that bromine’s larger atomic radius improves van der Waals interactions, but may reduce metabolic stability .

Q. What experimental strategies resolve contradictions in stereochemical assignment or biological activity data?

Discrepancies in stereochemistry can arise from racemization during synthesis or analysis. Strategies include:

- Enantiomorph-polarity estimation using X-ray data (e.g., Flack parameter ).

- Comparative activity assays with pure (R)- and (S)-enantiomers.

- Dynamic kinetic resolution to isolate the desired enantiomer during synthesis.

For biological data conflicts, dose-response curves and receptor-binding assays (e.g., radioligand displacement) clarify selectivity .

Q. How can continuous flow reactors optimize the synthesis of this compound for high-throughput applications?

Continuous flow systems improve yield and purity by:

Q. What structural analogs of this compound have been explored, and how do their activities compare?

Q. Methodological Notes

- Stereochemical Analysis : Always cross-validate using multiple techniques (e.g., X-ray + chiral HPLC) to avoid misassignment .

- Biological Assays : Use cell lines with confirmed receptor expression profiles to ensure relevance to neurological targets .

- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters and identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.